![molecular formula C18H15F3N2O3 B2953994 N-(2-(benzofuran-2-yl)-2-methoxyethyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034206-87-4](/img/structure/B2953994.png)
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-6-(trifluoromethyl)nicotinamide
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Overview
Description
Benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds and have attracted the attention of chemical and pharmaceutical researchers worldwide .
Synthesis Analysis
Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
Another benzofuran ring is constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .Scientific Research Applications
Anti-Tumor Activity
Benzofuran compounds have been shown to have anti-tumor activities . For example, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI). The anticancer activity of this class of compounds against the human ovarian cancer cell line A2780 was evaluated .
Antibacterial Activity
Benzofuran compounds have been found to have antibacterial activities . This makes them potential candidates for the development of new antibacterial drugs.
Anti-Oxidative Activity
Benzofuran compounds have been shown to have anti-oxidative activities . This suggests that they could be used in the development of drugs for diseases caused by oxidative stress.
Anti-Viral Activity
Some benzofuran compounds have been found to have anti-viral activities . For example, a novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Anticancer Agents
Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
Synthesis of Complex Benzofuran Derivatives
Complex benzofuran derivatives are constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .
Construction of Benzofuran Rings
A benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .
Source of Natural Drugs
Natural products containing benzofuran rings are the main source of some drugs and clinical drug candidates . The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds .
Mechanism of Action
Target of Action
Benzofuran derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
The mode of action of benzofuran derivatives can also vary greatly. Some benzofuran compounds have been found to inhibit the growth of cancer cells, while others have been found to inhibit the replication of viruses . The exact mode of action would depend on the specific targets of the compound.
Biochemical Pathways
Benzofuran derivatives can affect a variety of biochemical pathways due to their diverse biological activities. For example, some benzofuran compounds might interfere with the signaling pathways in cancer cells, leading to cell death .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of benzofuran derivatives can vary depending on their exact structure. Some benzofuran compounds might be well absorbed and distributed throughout the body, while others might be rapidly metabolized and excreted .
Result of Action
The result of the action of benzofuran derivatives can include the death of cancer cells, the inhibition of bacterial growth, or the reduction of oxidative stress .
Action Environment
The action, efficacy, and stability of benzofuran derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances .
Future Directions
properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O3/c1-25-15(14-8-11-4-2-3-5-13(11)26-14)10-23-17(24)12-6-7-16(22-9-12)18(19,20)21/h2-9,15H,10H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AALVDQDEPOMHJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CN=C(C=C1)C(F)(F)F)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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